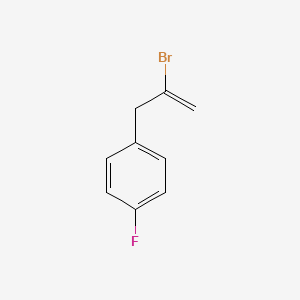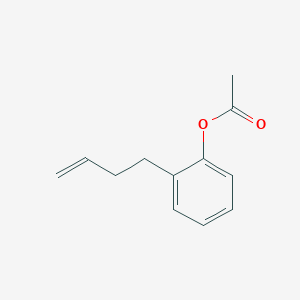
7-Acetoxy-2-methyl-1-heptene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Acetoxy-2-methyl-1-heptene is an organic compound with the chemical formula C10H18O2. It is a colorless oil and is primarily used in research settings . This compound is characterized by the presence of an acetate group attached to a heptene backbone, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetoxy-2-methyl-1-heptene typically involves the acetylation of 2-methyl-1-heptene. This can be achieved through the reaction of 2-methyl-1-heptene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the acetoxy derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
7-Acetoxy-2-methyl-1-heptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group, yielding 2-methyl-1-heptanol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methyl-1-heptanone or 2-methylheptanoic acid.
Reduction: Formation of 2-methyl-1-heptanol.
Substitution: Formation of various substituted heptenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Acetoxy-2-methyl-1-heptene is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for potential pharmacological properties and as an intermediate in the synthesis of bioactive compounds.
Industry: Employed in the development of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 7-Acetoxy-2-methyl-1-heptene involves its interaction with specific molecular targets, depending on the context of its use. For instance, in enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of enzymes involved in metabolic pathways. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further participate in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1-heptene: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
7-Hydroxy-2-methyl-1-heptene: Contains a hydroxyl group instead of an acetoxy group, leading to different reactivity and applications.
2-Methyl-1-heptanol: The fully reduced form of 7-Acetoxy-2-methyl-1-heptene, used in different contexts due to the absence of the double bond and acetoxy group.
Uniqueness
This compound is unique due to the presence of both an acetoxy group and a double bond, which confer distinct chemical reactivity and versatility in synthetic applications. Its ability to undergo a variety of chemical transformations makes it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
6-methylhept-6-enyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-9(2)7-5-4-6-8-12-10(3)11/h1,4-8H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCIHOJAOWIHRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCCCOC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641241 |
Source


|
| Record name | 6-Methylhept-6-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731773-25-4 |
Source


|
| Record name | 6-Methylhept-6-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














